![molecular formula C12H13BrN2 B15273231 3-Bromo-4-[(1-cyclopropylethyl)amino]benzonitrile](/img/structure/B15273231.png)
3-Bromo-4-[(1-cyclopropylethyl)amino]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-[(1-cyclopropylethyl)amino]benzonitrile: is a chemical compound with the molecular formula C12H13BrN2 and a molecular weight of 265.15 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes a bromine atom, a nitrile group, and a cyclopropylethylamino group attached to a benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-[(1-cyclopropylethyl)amino]benzonitrile typically involves the following steps:
Amination: The attachment of the cyclopropylethylamino group to the benzene ring.
Nitrile Formation:
These reactions are carried out under controlled conditions, often involving specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-[(1-cyclopropylethyl)amino]benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-4-[(1-cyclopropylethyl)amino]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-[(1-cyclopropylethyl)amino]benzonitrile involves its interaction with specific molecular targets. The bromine and nitrile groups can participate in various chemical interactions, while the cyclopropylethylamino group can influence the compound’s binding affinity and selectivity. These interactions can modulate biological pathways and lead to specific effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-[(1-cyclopropylethyl)carbamoyl]benzonitrile
- 3-Bromo-4-[(1-cyclopropylethyl)amino]benzamide
- 3-Bromo-4-[(1-cyclopropylethyl)amino]benzaldehyde
Uniqueness
3-Bromo-4-[(1-cyclopropylethyl)amino]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it valuable for various research applications .
Properties
Molecular Formula |
C12H13BrN2 |
|---|---|
Molecular Weight |
265.15 g/mol |
IUPAC Name |
3-bromo-4-(1-cyclopropylethylamino)benzonitrile |
InChI |
InChI=1S/C12H13BrN2/c1-8(10-3-4-10)15-12-5-2-9(7-14)6-11(12)13/h2,5-6,8,10,15H,3-4H2,1H3 |
InChI Key |
HEYPBEDLSCODAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)NC2=C(C=C(C=C2)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol](/img/structure/B15273148.png)
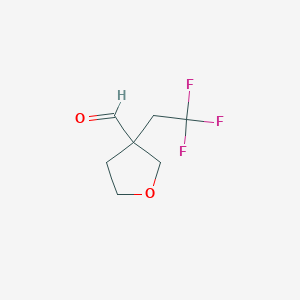
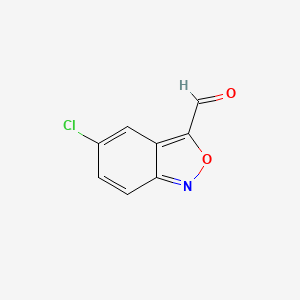
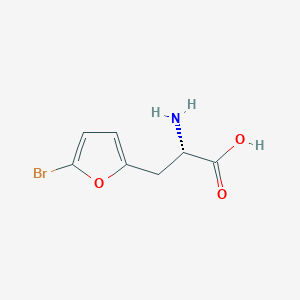
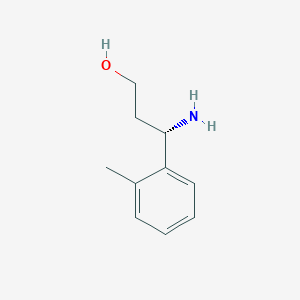

![2-{8-Oxaspiro[4.5]decan-1-yl}ethan-1-amine](/img/structure/B15273191.png)
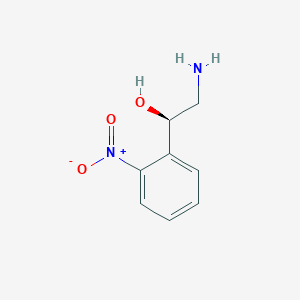
![5-[(Oxolan-3-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B15273196.png)
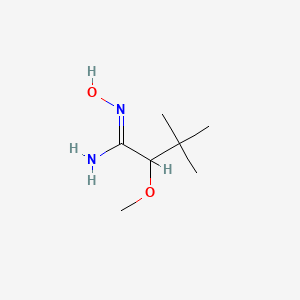

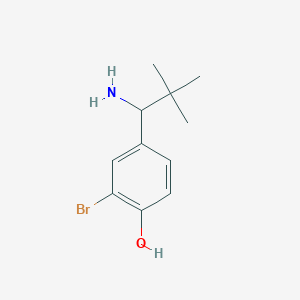
amine](/img/structure/B15273221.png)

